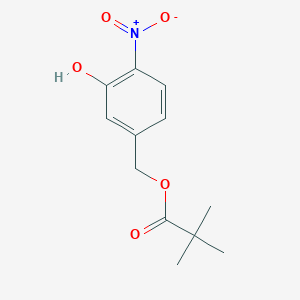
3-Hydroxy-4-nitrobenzyl pivalate
Übersicht
Beschreibung
3-Hydroxy-4-nitrobenzyl pivalate is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Hydroxy-4-nitrobenzyl pivalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C13H15N1O4
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a benzyl group with a hydroxyl and nitro substituent, along with a pivalate ester. This structural configuration is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-hydroxy-4-nitrobenzyl alcohol with pivalic acid. The process can be summarized as follows:
-
Reactants :
- 3-Hydroxy-4-nitrobenzyl alcohol
- Pivalic acid
- Catalysts (if necessary)
-
Reaction Conditions :
- Temperature: Typically heated to facilitate esterification.
- Solvent: Commonly performed in an organic solvent like dichloromethane.
- Yield : The reaction can yield high purity products, often exceeding 80% under optimized conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : In vitro studies have demonstrated effectiveness against several bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential inhibitory effects on cancer cell lines, particularly through mechanisms involving apoptosis.
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes that are crucial in metabolic pathways.
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.
-
Anticancer Research :
- In a cellular model, the compound was tested on breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values around 30 µM after 48 hours of treatment.
Data Table
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 50 | |
| Antimicrobial | E. coli | 50 | |
| Anticancer | MCF-7 | 30 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Cellular Pathways : The compound appears to modulate pathways involved in cell proliferation and apoptosis.
- Enzyme Interaction : It may act as an inhibitor for certain kinases involved in cancer progression.
Eigenschaften
IUPAC Name |
(3-hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)11(15)18-7-8-4-5-9(13(16)17)10(14)6-8/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICZUSDFRAIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728120 | |
| Record name | (3-Hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929095-34-1 | |
| Record name | (3-Hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















